1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione
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Overview
Description
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of chlorophenyl groups attached to the imidazole ring, which imparts unique chemical and physical properties
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione typically involves the reaction of 3-chlorobenzaldehyde with 3,4-dichlorobenzaldehyde in the presence of ammonium thiocyanate and a suitable catalyst. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazole-2(3H)-thione can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-3-(3,4-dichlorophenyl)urea: This compound has a similar structure but contains a urea group instead of an imidazole ring.
1-(3,4-dichlorophenyl)pyrrolidine: This compound features a pyrrolidine ring instead of an imidazole ring, with similar chlorophenyl substituents.
The uniqueness of this compound lies in its specific imidazole-thione structure, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
3-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2S/c16-10-2-1-3-11(7-10)20-14(8-19-15(20)21)9-4-5-12(17)13(18)6-9/h1-8H,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRUJYFJJPBTKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CNC2=S)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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